JP83
Overview
Description
JP83, also known as [3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate, is a chemical compound with the molecular formula C26H28N2O3 and a molecular weight of 416.51 g/mol . It is an irreversible inhibitor of the enzyme fatty acyl amide hydrolase (FAAH), which is involved in the hydrolysis of anandamide and other esters and amides with long unsaturated acyl chains .
Mechanism of Action
Target of Action
The primary target of JP83 is the Fatty Acyl Amide Hydrolase (FAAH) enzyme . This enzyme is capable of hydrolyzing anandamide and other esters and amides with long unsaturated acyl chains . It is widely expressed in the brain and other tissues .
Mode of Action
This compound acts as an irreversible inhibitor of the FAAH enzyme . It inhibits FAAH by carbamylation of the enzyme’s serine nucleophile . In vitro studies have shown that this compound can inhibit FAAH with equal or greater potency than URB597 .
Biochemical Pathways
The FAAH enzyme is involved in the hydrolysis of anandamide and other esters and amides with long unsaturated acyl chains . By inhibiting FAAH, this compound can potentially affect the biochemical pathways involving these compounds.
Pharmacokinetics
In vivo studies have shown that a close analog of this compound, jp104, can nearly completely inactivate brain faah at a dose of 1 mg/kg This suggests that this compound may have similar pharmacokinetic properties
Result of Action
The inhibition of FAAH by this compound leads to a decrease in the hydrolysis of anandamide and other esters and amides with long unsaturated acyl chains . This could potentially lead to an increase in the levels of these compounds in the brain and other tissues, affecting various physiological processes.
Biochemical Analysis
Biochemical Properties
JP83 is an irreversible fatty acyl amide hydrolase (FAAH) inhibitor . The enzyme FAAH is capable of hydrolyzing anandamide and other esters and amides with long unsaturated acyl chains, which is widely expressed in brain and other tissues . The nature of these interactions involves the carbamylation of the enzyme’s serine nucleophile .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. Given its role as a FAAH inhibitor, it is likely to influence cell function by modulating the levels of anandamide and other related compounds in the cell .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting FAAH, an enzyme that breaks down anandamide and other related compounds . This inhibition is achieved through the carbamylation of the enzyme’s serine nucleophile .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully understood yet. It has been found that this compound can inhibit FAAH with equal or greater potency than URB597, a well-known FAAH inhibitor .
Dosage Effects in Animal Models
The effects of this compound on animal models are still under investigation. It has been found that at 1 mg/kg of JP104, a close analog of this compound, FAAH labeling was 80% of maximum in the brain .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the breakdown of anandamide and other related compounds. By inhibiting FAAH, it potentially affects the levels of these compounds in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully understood yet. Given its role as a FAAH inhibitor, it is likely to be distributed wherever FAAH is expressed .
Subcellular Localization
The subcellular localization of this compound is not fully understood yet. Given its role as a FAAH inhibitor, it is likely to be localized wherever FAAH is expressed .
Preparation Methods
Synthetic Routes and Reaction Conditions
JP83 is synthesized through a series of chemical reactions involving the formation of carbamate bonds. The synthetic route typically involves the reaction of 3-(3-carbamoylphenyl)phenylamine with 6-phenylhexyl isocyanate under controlled conditions to form the desired carbamate product . The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is typically purified using chromatographic techniques and recrystallization to obtain a crystalline solid suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
JP83 undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed
Hydrolysis: Formation of 3-(3-carbamoylphenyl)phenylamine and 6-phenylhexanoic acid.
Oxidation: Formation of oxidized derivatives of this compound.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
JP83 has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
URB597: Another FAAH inhibitor with similar potency but different chemical structure.
JP104: A close analog of JP83 with similar inhibitory effects on FAAH.
Uniqueness
This compound is unique due to its irreversible inhibition mechanism and high potency in inhibiting FAAH. It has been shown to be more effective than URB597 in certain in vitro and in vivo studies . Additionally, this compound’s ability to selectively inhibit FAAH in the brain without significantly affecting other tissues makes it a valuable tool for studying the endocannabinoid system .
Properties
IUPAC Name |
[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c27-25(29)23-15-8-13-21(18-23)22-14-9-16-24(19-22)31-26(30)28-17-7-2-1-4-10-20-11-5-3-6-12-20/h3,5-6,8-9,11-16,18-19H,1-2,4,7,10,17H2,(H2,27,29)(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLPLSJWSHVJLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCNC(=O)OC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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